molecular formula C10H10N6O3 B1214892 3-Methyl-7-((5-methyl-1,2,4-oxadiazole-3-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 115779-20-9

3-Methyl-7-((5-methyl-1,2,4-oxadiazole-3-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B1214892
CAS No.: 115779-20-9
M. Wt: 262.23 g/mol
InChI Key: RYQVRAILJXPCMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CH 13584 involves the reaction of 1H-purine-2,6-dione with 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of CH 13584 involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

CH 13584 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of CH 13584 may yield different oxides, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

CH 13584 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying xanthine derivatives and their reactions.

    Biology: Investigated for its effects on biological systems, particularly its antitussive properties.

    Medicine: Explored for its potential therapeutic applications in treating pulmonary disorders.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of CH 13584 involves its interaction with specific molecular targets and pathways. It acts as a β1-adrenergic receptor antagonist, which means it blocks the action of certain neurotransmitters on these receptors. This action helps in reducing symptoms associated with pulmonary disorders, such as cough .

Comparison with Similar Compounds

CH 13584 is structurally related to theophylline, another xanthine derivative. CH 13584 has unique properties that differentiate it from theophylline:

    Lower interaction with adenosine A1 receptor: Unlike theophylline, CH 13584 does not interact significantly with the adenosine A1 receptor.

    Weaker inhibition of cyclic nucleotide phosphodiesterase: CH 13584 is a less potent inhibitor of this enzyme compared to theophylline.

    Less active bronchodilator: CH 13584 is less active as a bronchodilator both in vitro and in vivo.

List of Similar Compounds

Properties

CAS No.

115779-20-9

Molecular Formula

C10H10N6O3

Molecular Weight

262.23 g/mol

IUPAC Name

3-methyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]purine-2,6-dione

InChI

InChI=1S/C10H10N6O3/c1-5-12-6(14-19-5)3-16-4-11-8-7(16)9(17)13-10(18)15(8)2/h4H,3H2,1-2H3,(H,13,17,18)

InChI Key

RYQVRAILJXPCMZ-UHFFFAOYSA-N

SMILES

CC1=NC(=NO1)CN2C=NC3=C2C(=O)NC(=O)N3C

Canonical SMILES

CC1=NC(=NO1)CN2C=NC3=C2C(=O)NC(=O)N3C

115779-20-9

Synonyms

1H-purine-2,6-dione, 3,7-dihydro-3-methyl-7-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-
3,7-dihydro-3-methyl-7-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-purine-2,6-dione
CH 13584
CH-13584
KHL-8425

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3.76 g of (20 millimoles) of 3-methylxanthine-sodium, 100 ml of dimethyl formamide and 2.60 g (19.6 millimoles) of 3-chloromethyl-5-methyl-1,2,4-oxadiazole is stirred at 100° C. for one hour and a half. The hot reaction mixture is filtered and to the filtrate 50 ml of methanol are added. Thus 3.65 g of 3,7-dihydro-3-methyl-7-([5-methyl-1,2,4-oxadiazole-3-yl]-methyl)-1H-purine-2,6-dione are obtained, m.p.: 262°-264° C. Yield: 69%.
Name
3-methylxanthine sodium
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3.76 g
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reactant
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2.6 g
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100 mL
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Synthesis routes and methods III

Procedure details

A mixture of a sodium ethylate solution prepared from 6.76 g of metallic sodium and 290 ml of anhydrous ethanol, 35 g of 2-(3-methyl-xanthine-7-yl)-acetamidoxime and 43.0 g of ethyl acetate is heated to boiling under stirring for 4 hours. The hot reaction mixture is filtered, the filtrate is evaporated in vacuo and the residue is dissolved in 200 ml of water. The pH of the solution is adjusted to 7 by adding 10% hydrochloric acid, the precipitate is filtered by suction and crystallized twice from water. Thus, 18.0 g of 3,7-dihydro-3-methyl-7-([5-methyl-1,2,4-oxadiazole-3-yl]-methyl)-1H-purine-2,6-dione are obtained, m.p.: 262°-264° C.
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0 (± 1) mol
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6.76 g
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290 mL
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2-(3-methyl-xanthine-7-yl)-acetamidoxime
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35 g
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43 g
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